3,5-Difluorobenzene-1-sulfonyl fluoride

概要

説明

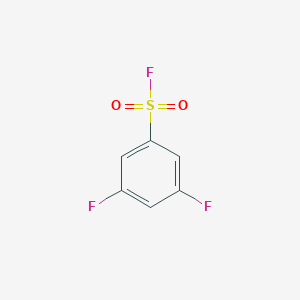

3,5-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 115650-77-6 . It has a molecular weight of 196.15 and its IUPAC name is 3,5-difluorobenzenesulfonyl fluoride . It is stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of sulfonyl fluorides has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to traditional methods, reducing the molar ratio of hydrochloric acid used in the process to 3.6 equivalent (traditional method requires 12 equivalent) and decreasing the reaction time from hours to within 40 seconds .Molecular Structure Analysis

The InChI code for 3,5-Difluorobenzene-1-sulfonyl fluoride is 1S/C6H3F3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H . The InChI key is JYGATZXHCCSYOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,5-Difluorobenzene-1-sulfonyl fluoride is a liquid in its physical form . It is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 196.15 .科学的研究の応用

Chemical Synthesis and Catalysis

3,5-Difluorobenzene-1-sulfonyl fluoride is a versatile reagent in organic synthesis, particularly in the synthesis of complex molecules due to its ability to introduce sulfonyl fluoride groups. For example, the utilization of N,N-diethyl-3,5-difluorobenzene sulfonamide, derived from 3,5-difluorobenzenesulfonyl chloride, enables the preparation of high molecular weight poly(arylene ether)s with pendant diethyl sulfonamide groups. These polymers have moderate thermal stability and varied glass transition temperatures, showcasing the potential of 3,5-difluorobenzene-1-sulfonyl fluoride derivatives in polymer science (Selhorst & Fossum, 2013).

Environmental Studies

Research on difluorobenzenes, including compounds related to 3,5-difluorobenzene-1-sulfonyl fluoride, has extended into environmental science. A study on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis showed the capability of this strain to degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating potential applications in environmental remediation and the study of fluorinated compound degradation pathways (Moreira et al., 2009).

Click Chemistry and Bioconjugation

Sulfonyl fluorides, such as those derivable from 3,5-difluorobenzene-1-sulfonyl fluoride, are emerging as important reagents in click chemistry due to their unique reactivity. The synthesis and application of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new clickable reagent, demonstrates the potential of sulfonyl fluoride derivatives in regioselective synthesis and functionalization of molecules, enriching the toolbox for chemical biology and drug development (Leng & Qin, 2018).

Material Science

The study of poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides highlights the impact of alkyl chain length on material properties such as glass transition temperature. This research demonstrates the utility of 3,5-difluorobenzene-1-sulfonyl fluoride derivatives in designing polymers with specific thermal properties, contributing to advancements in materials science (Andrejevic et al., 2015).

Safety and Hazards

3,5-Difluorobenzene-1-sulfonyl fluoride is associated with several hazards. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

Sulfonyl fluorides, including 3,5-Difluorobenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to traditional methods , indicating a promising future direction in the synthesis of sulfonyl fluorides.

Relevant Papers The relevant papers retrieved discuss the synthesis of sulfonyl fluorides . These papers highlight the use of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to traditional methods .

作用機序

Target of Action

The primary target of 3,5-Difluorobenzene-1-sulfonyl fluoride is Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is known that sulfonyl fluorides, in general, can act as electrophiles, reacting with nucleophilic amino acid residues in proteins . This can lead to the modification of the protein’s function.

Biochemical Pathways

Given its target, it may influence pathways involving carbonic anhydrases, which play roles in various physiological processes including respiration, ph homeostasis, and electrolyte secretion .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would impact its bioavailability .

Result of Action

Its interaction with carbonic anhydrase 2 could potentially alter the enzyme’s activity, leading to changes in ph regulation and other related physiological processes .

Action Environment

The action, efficacy, and stability of 3,5-Difluorobenzene-1-sulfonyl fluoride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with sulfonyl fluorides .

特性

IUPAC Name |

3,5-difluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGATZXHCCSYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557207 | |

| Record name | 3,5-Difluorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115650-77-6 | |

| Record name | 3,5-Difluorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)